2-amino-5-chloro-N-(cyclopropylmethyl)benzamide
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Description
“2-amino-5-chloro-N-(cyclopropylmethyl)benzamide” is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-amino-5-chloro-N-(cyclopropylmethyl)benzamide” is 1S/C11H13ClN2O/c12-8-3-4-10(13)9(5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-amino-5-chloro-N-(cyclopropylmethyl)benzamide” is a powder that is stored at room temperature . The boiling point is not specified .Scientific Research Applications
Neuroleptic Activity
Research has shown that derivatives of benzamides, such as 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide, demonstrate potential neuroleptic (antipsychotic) activity. For instance, studies on rats indicate that certain benzamides inhibit apomorphine-induced stereotyped behavior, suggesting a correlation between structure and activity in these compounds (Iwanami et al., 1981).
Crystalline Forms and Characterization
Different polymorphs of benzamide derivatives, including forms a and b of 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), have been prepared and characterized. These forms were studied using X-ray powder diffractometry and thermal analysis, highlighting their distinct properties and potential applications in various fields of research (Yanagi et al., 2000).
Antispasmodic and Antihypoxic Properties
Benzamides are known for their physiological activities, including anticonvulsant and antispasmodic properties. Research into benzamides, including 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide, has revealed their potential application in treating spasms and hypoxia-related conditions (Bakibaev et al., 1994).
Structural Analysis
Structural studies of benzamide derivatives provide insights into their molecular configurations and potential applications in drug design and pharmacology. These studies often involve crystallography and molecular modeling (Furuya et al., 1985).
Dopamine Receptor Antagonism
Some benzamide derivatives have shown promising results as dopamine D3 and D4 receptor antagonists, suggesting their potential use in treating conditions related to dopamine imbalance, such as Parkinson's disease and certain psychiatric disorders (Ohmori et al., 1996).
Biological Activity Spectrum
Benzamide compounds have been explored for their broad spectrum of biological activities, including their antimicrobial and antifungal properties. This research contributes to the development of new therapeutic agents (Imramovský et al., 2011).
Anti-Mosquito Activity
Some benzamide derivatives have shown effectiveness as inhibitors of mosquito development, offering potential applications in controlling mosquito populations and, consequently, mosquito-borne diseases (Schaefer et al., 1978).
properties
IUPAC Name |
2-amino-5-chloro-N-(cyclopropylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-8-3-4-10(13)9(5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJVOAZQMCAIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-chloro-N-(cyclopropylmethyl)benzamide |
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